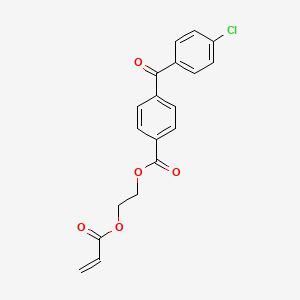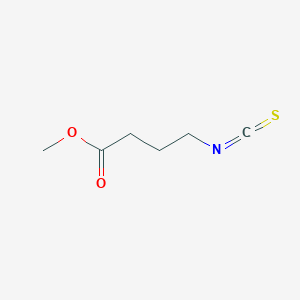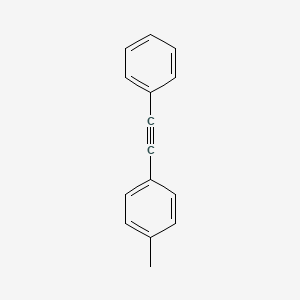
6,8-dimethoxyquinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dimethoxyquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The compound’s structure consists of a quinoxaline core with methoxy groups at the 6th and 8th positions and an amine group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxyquinoxalin-5-amine typically involves the condensation of 2,3-diaminophenazine with appropriate methoxy-substituted benzene derivatives. One common method includes the reaction of 2,3-diaminophenazine with 2,5-dimethoxybenzaldehyde under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-dimethoxyquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-dimethoxyquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6,8-dimethoxyquinoxalin-5-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication, leading to its antibacterial and anticancer effects. The compound’s methoxy groups and amine functionality play crucial roles in its binding to target molecules and subsequent biological activity .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar core structure but without the methoxy and amine substitutions.
6,7-Dimethoxyquinoxaline: Similar structure but with methoxy groups at different positions.
5,8-Dimethoxyquinoxaline: Similar structure but with methoxy groups at the 5th and 8th positions.
Uniqueness: 6,8-dimethoxyquinoxalin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6th and 8th positions and an amine group at the 5th position enhances its reactivity and potential for various applications compared to other quinoxaline derivatives .
Propiedades
Número CAS |
73855-41-1 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
6,8-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-5-7(15-2)9-10(8(6)11)13-4-3-12-9/h3-5H,11H2,1-2H3 |
Clave InChI |
XLOUZFFHFOSMSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=NC=CN=C12)N)OC |
SMILES canónico |
COC1=CC(=C(C2=NC=CN=C12)N)OC |
Key on ui other cas no. |
73855-41-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B1622906.png)

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)






